![molecular formula C17H18N4O3S B2781151 N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893997-02-9](/img/structure/B2781151.png)
N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Descripción general
Descripción
N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a compound of interest in pharmacology due to its potential biological activities, particularly as an inhibitor of specific kinases. This article delves into its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula for this compound includes a cyclopentyl group, a pyridazine moiety, and a nitrophenyl substituent. The compound's structure can be represented as follows:
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | CxHyNzOwSv |
Molecular Weight | To be determined |
Solubility | Soluble in organic solvents |
Melting Point | To be determined |
Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is implicated in numerous diseases, including Alzheimer's disease and certain cancers. The inhibition of this kinase may lead to therapeutic effects in these conditions .
Case Studies and Findings
- GSK-3 Inhibition : A study highlighted that pyridazine derivatives, including those related to our compound, showed promising results as GSK-3 inhibitors. These findings suggest potential applications in treating neurodegenerative diseases and mood disorders .
- Anti-inflammatory Effects : Another investigation demonstrated that similar compounds exert anti-inflammatory properties by modulating pathways involving cytokines. This could have implications for treating inflammatory diseases .
The proposed mechanism for the biological activity of this compound involves the modulation of kinase activity, leading to altered cellular signaling pathways. This modulation can affect cell proliferation, survival, and apoptosis.
Pharmacological Potential
The pharmacological profile suggests that this compound could serve as a scaffold for developing new therapeutics targeting GSK-3 and other kinases involved in critical signaling pathways related to various diseases.
Aplicaciones Científicas De Investigación
Inhibition of Protein Kinases
One prominent application of N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is its role as an inhibitor of protein kinases, specifically glycogen synthase kinase 3 (GSK3). GSK3 is implicated in various diseases, including diabetes and cancer. Compounds that inhibit GSK3 can potentially alleviate these conditions by restoring normal cellular functions and regulating metabolic pathways .
Anticancer Activity
Research has indicated that pyridazine derivatives exhibit anticancer properties. This compound may contribute to this effect by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy .
Biochemical Pathways
The mechanism of action for this compound involves its interaction with specific receptors and enzymes within the cell. By binding to GSK3, the compound alters the phosphorylation status of various substrates, leading to changes in gene expression and cellular responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the pyridazine core or the cyclopentyl group can enhance its potency and selectivity against target kinases. Such studies are essential for developing more effective therapeutic agents based on this scaffold .
Clinical Trials and Preclinical Studies
Several studies have explored the pharmacological effects of compounds similar to this compound. For instance, preclinical trials demonstrated that related pyridazine derivatives could significantly reduce tumor size in xenograft models . These findings underscore the potential of this compound in clinical applications.
Comparative Efficacy Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against other known GSK3 inhibitors. Results indicate that while several compounds exhibit similar inhibitory effects, this particular compound may offer improved selectivity and reduced side effects, making it a promising candidate for further development .
Data Table: Summary of Applications
Propiedades
IUPAC Name |
N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-16(18-13-5-1-2-6-13)11-25-17-9-8-15(19-20-17)12-4-3-7-14(10-12)21(23)24/h3-4,7-10,13H,1-2,5-6,11H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLMRABJNJNLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319727 | |
Record name | N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816190 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893997-02-9 | |
Record name | N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.